1-(3,4-difluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O2/c20-15-5-4-13(11-16(15)21)18(26)23-7-9-24(10-8-23)19(27)14-12-22-25-6-2-1-3-17(14)25/h4-5,11-12H,1-3,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEMGQZRGVSYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyridine Moiety: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Difluorobenzoyl Group: This step often involves acylation reactions using 3,4-difluorobenzoyl chloride and a suitable base.
Coupling with Piperazine: The final step involves coupling the pyrazolo[1,5-a]pyridine derivative with piperazine under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-difluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(3,4-difluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Research: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-difluorobenzoyl)piperazine: Shares the difluorobenzoyl group but lacks the pyrazolo[1,5-a]pyridine moiety.
4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine: Contains the pyrazolo[1,5-a]pyridine moiety but lacks the difluorobenzoyl group.
Uniqueness
1-(3,4-difluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-(3,4-Difluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of a piperazine ring and a pyrazolo[1,5-a]pyridine moiety. Its molecular formula is with a molecular weight of 372.37 g/mol. The presence of fluorine substituents may enhance its bioactivity by influencing lipophilicity and receptor interactions.
Research indicates that the compound may exhibit various modes of action through interactions with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may interfere with tyrosinase activity, which is crucial in melanin production and can impact skin pigmentation disorders .
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against specific bacterial strains, although further investigations are needed to elucidate the precise mechanisms involved.
Case Studies and Research Findings
Several studies have reported on the biological activities of related compounds or derivatives that share structural similarities with this compound:
- Tyrosinase Inhibition : A study evaluated various piperazine derivatives for their inhibitory effects on Agaricus bisporus tyrosinase. Compounds structurally related to our target showed significant inhibition with IC50 values in the low micromolar range. This suggests that similar mechanisms could be expected for our compound .
- Cytotoxicity Assessments : In vitro assays conducted on cell lines have demonstrated that certain derivatives exhibit low cytotoxicity while effectively inhibiting enzyme activity. This highlights the potential therapeutic window for compounds like this compound in treating diseases linked to excessive melanin production without harming healthy cells .
- Antimicrobial Activity : Related compounds have been tested for their antimicrobial properties against various pathogens. These findings suggest that structural modifications can lead to enhanced bioactivity against resistant strains of bacteria .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3,4-difluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine?
The synthesis typically involves multi-step pathways:
- Step 1 : Formation of the pyrazolo[1,5-a]pyridine core via cyclization of hydrazine derivatives with ketones or aldehydes under acidic conditions (e.g., HCl/EtOH) .
- Step 2 : Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions. For example, 1-(3,4-difluorobenzoyl)piperazine can be prepared by reacting piperazine with 3,4-difluorobenzoyl chloride in a polar aprotic solvent (e.g., DCM) at 0–25°C .
- Step 3 : Conjugation of the two fragments using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Critical Factors : Reaction temperature, solvent choice (e.g., DCM for solubility), and stoichiometric ratios to minimize side products. Purification often requires column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How is the structural integrity of this compound validated?
Key analytical techniques include:
- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., fluorobenzoyl protons at δ 7.3–7.8 ppm; pyrazolo-pyridine protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ ~370.36 g/mol for CHFNO) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, though limited by crystal growth challenges in fused-ring systems .
Advanced Research Questions
Q. What are the key challenges in designing experiments to assess this compound’s biological activity?
- Target Selection : Prioritize targets based on structural analogs (e.g., pyrazolo-pyridines often modulate kinases or GPCRs) . Use computational docking (AutoDock Vina) to predict binding affinities to receptors like adenosine A or serotonin 5-HT .
- Bioassay Design :
- Data Interpretation : Account for solubility limitations (DMSO stock solutions ≤10 mM) and potential off-target effects via counter-screening .
Q. How can researchers resolve contradictions in reported activity data for similar compounds?
- Source Analysis : Compare purity levels (HPLC ≥95% vs. lower grades) and synthetic methods (e.g., triazole vs. amide linkages) .
- Meta-Analysis : Aggregate data from analogs (e.g., pyrazolo-pyrimidines with IC values spanning 0.1–10 µM) to identify structure-activity trends .
- Experimental Replication : Reproduce key studies under standardized conditions (e.g., 37°C, 5% CO) with positive controls (e.g., staurosporine for kinase inhibition) .
Q. What methodological strategies optimize stability and solubility for in vivo studies?
- Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin complexes to enhance aqueous solubility .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring of hydrolysis or oxidation byproducts .
- Dosing : Administer via intravenous (IV) or intraperitoneal (IP) routes to bypass first-pass metabolism, with pharmacokinetic profiling (C, t) .
Structural and Mechanistic Insights
Q. How does the 3,4-difluorobenzoyl group influence pharmacodynamic properties?
- Electron-Withdrawing Effects : Fluorine atoms increase electrophilicity, enhancing interactions with catalytic lysine residues in kinase active sites .
- Metabolic Stability : Fluorination reduces oxidative metabolism by CYP450 enzymes, prolonging half-life in vivo .
- Comparative Data : Analogous 2,6-difluorobenzoyl derivatives show 2–3x higher potency than non-fluorinated counterparts in kinase inhibition assays .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k, k) to immobilized receptors .
- Cryo-EM : Resolve binding conformations in membrane-bound targets (e.g., GPCRs) at near-atomic resolution .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate enthalpic vs. entropic binding modes .
Key Recommendations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
